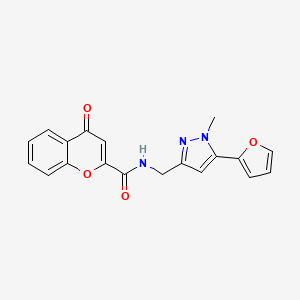

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-22-14(17-7-4-8-25-17)9-12(21-22)11-20-19(24)18-10-15(23)13-5-2-3-6-16(13)26-18/h2-10H,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOUUYFZRUKOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's synthesis, mechanisms of action, and its biological implications based on recent research findings.

The synthesis of this compound typically involves several steps, including the formation of furan and pyrazole intermediates followed by their coupling with a chromene derivative. The general reaction pathway includes:

-

Formation of Furan and Pyrazole Rings :

- The furan ring can be synthesized from furfural under acidic conditions.

- The pyrazole ring is often formed by reacting hydrazine with diketones or β-keto esters.

-

Coupling Reaction :

- The final product is obtained by coupling the furan and pyrazole intermediates with 4-oxo-4H-chromene derivatives using appropriate coupling agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit significant broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens. Notably, it demonstrated comparable efficacy to established antibiotics like ciprofloxacin against E. coli DNA gyrase B with an IC50 of approximately 9.80 µM .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays have indicated that it stabilizes human red blood cell membranes, which correlates with its potential to mitigate inflammatory responses. The stabilization percentages observed ranged from 86.70% to 99.25% in different assays .

Anticancer Potential

In terms of anticancer activity, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. Its IC50 values in these assays suggest a significant ability to inhibit cancer cell proliferation while exhibiting low cytotoxicity to normal cells .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes such as DNA gyrase B, inhibiting their activity and thus disrupting bacterial DNA replication.

- Protein Binding : The benzamide moiety plays a critical role in binding to various biomolecules, potentially altering their function and contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N-(5-(furan-2-yl)-1-methylpyrazolyl)methyl-benzamide | 10 | 12 | Antimicrobial |

| N-(5-(furan-2-yl)-1-methylpyrazolyl)methyl-thiazole | 15 | 15 | Anticancer |

| N-(5-(furan-2-y)-1-methylpyrazolyl)methyl-chromene | 5 | 9.8 | Antimicrobial & Anticancer |

Case Studies

Several studies have focused on the biological activities of related compounds that share structural similarities with N-(5-(furan-2-y)-1-methylpyrazolyl)methyl derivatives. These studies provide a foundation for understanding the broader implications of this compound's biological activities:

- Study on Antimicrobial Agents : A recent study demonstrated that benzofuran–pyrazole-based compounds exhibited significant antimicrobial activity, with one compound showing high antioxidant properties alongside anti-inflammatory effects .

- Cytotoxicity Assays : Research involving various derivatives indicated that modifications in the chemical structure could enhance anticancer activity while minimizing cytotoxicity towards normal cells .

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) synthesized via EDCI/HOBt-mediated coupling . Key structural differences include:

Table 1: Physical and Spectroscopic Comparison

*Note: Experimental data for the target compound is unavailable; properties are inferred from structural analogs.

Nitrofuran Carboxamides

highlights nitrofuran derivatives (e.g., 22a) with trypanocidal activity . Key distinctions:

- Functional Groups: 22a contains a nitro group (-NO₂), a strong electron-withdrawing moiety absent in the target compound. This difference may reduce the target’s redox reactivity but improve stability.

- Biological Activity: Nitrofurans like 22a exhibit potent trypanocidal effects due to nitro group bioactivation. The target’s chromene-carboxamide may shift activity toward kinase or protease inhibition.

Ranitidine-Related Furan Derivatives

–4 describes ranitidine analogs with dimethylamino-methylfuran and sulphanyl linkages . Comparisons include:

- Solubility: Ranitidine derivatives (e.g., ranitidine amino alcohol) exhibit high solubility due to polar amines and sulphanyl groups, whereas the target compound’s chromene may reduce aqueous solubility.

Pyrazole-Formamide Derivatives

discusses N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide, a pyrazole-formamide crystal . Contrasts include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.